molecular formula C12H13N5O4 B2704473 N-(2-methoxyethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396809-02-1

N-(2-methoxyethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2704473
CAS No.: 1396809-02-1
M. Wt: 291.267
InChI Key: CDZHHFPYLJEQMB-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the pyrazine moiety:

    Introduction of the methoxyethyl group: This can be done via alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could target the oxazole or pyrazine rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles, etc.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for its potential biological activities.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-2-(pyrazine-2-carboxamido)thiazole-4-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.

    N-(2-methoxyethyl)-2-(pyridine-2-carboxamido)oxazole-4-carboxamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

N-(2-methoxyethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide may exhibit unique properties due to the specific combination of the oxazole and pyrazine rings, which could influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-20-5-4-15-10(18)9-7-21-12(16-9)17-11(19)8-6-13-2-3-14-8/h2-3,6-7H,4-5H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZHHFPYLJEQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=COC(=N1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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